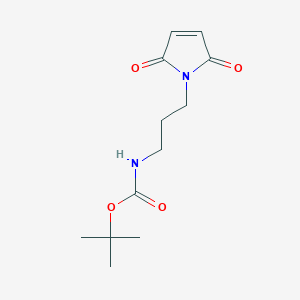

1-(3-N-Boc-aminopropyl)-1H-pyrrole-2,5-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-(3-N-Boc-aminopropyl)-1H-pyrrole-2,5-dione is a compound that features a pyrrole ring substituted with a tert-butoxycarbonyl (Boc) protected amine group. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-N-Boc-aminopropyl)-1H-pyrrole-2,5-dione typically involves the protection of an amine group with a Boc group, followed by the introduction of the pyrrole ring. One common method involves the reaction of 3-aminopropylamine with di-tert-butyl dicarbonate (Boc2O) to form the Boc-protected amine. This intermediate is then reacted with maleic anhydride to form the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

1-(3-N-Boc-aminopropyl)-1H-pyrrole-2,5-dione undergoes various chemical reactions, including:

Substitution Reactions: The Boc-protected amine group can be substituted under acidic conditions to form different derivatives.

Oxidation and Reduction: The pyrrole ring can undergo oxidation and reduction reactions, leading to different oxidation states and functional groups.

Hydrolysis: The Boc group can be removed under acidic conditions to yield the free amine

Common Reagents and Conditions

Substitution: Reagents such as hydrochloric acid or trifluoroacetic acid are commonly used.

Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

Major Products

The major products formed from these reactions include various substituted pyrrole derivatives, oxidized or reduced pyrrole compounds, and deprotected amines .

Scientific Research Applications

1-(3-N-Boc-aminopropyl)-1H-pyrrole-2,5-dione has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Employed in the study of enzyme mechanisms and protein interactions.

Medicine: Investigated for its potential use in drug development, particularly in the synthesis of bioactive molecules.

Industry: Utilized in the production of polymers and advanced materials.

Mechanism of Action

The mechanism of action of 1-(3-N-Boc-aminopropyl)-1H-pyrrole-2,5-dione involves its ability to act as a nucleophile or electrophile in various chemical reactions. The Boc-protected amine group can be deprotected to reveal a free amine, which can then participate in further reactions. The pyrrole ring can undergo electrophilic substitution reactions, making it a versatile intermediate in organic synthesis .

Comparison with Similar Compounds

Similar Compounds

1-(3-N-Cbz-aminopropyl)-1H-pyrrole-2,5-dione: Similar structure but with a benzyl carbamate (Cbz) protecting group.

1-(3-N-Fmoc-aminopropyl)-1H-pyrrole-2,5-dione: Features a fluorenylmethyloxycarbonyl (Fmoc) protecting group.

1-(3-N-Alloc-aminopropyl)-1H-pyrrole-2,5-dione: Contains an allyloxycarbonyl (Alloc) protecting group

Uniqueness

1-(3-N-Boc-aminopropyl)-1H-pyrrole-2,5-dione is unique due to the stability and ease of removal of the Boc protecting group. This makes it particularly useful in multi-step organic syntheses where selective deprotection is required .

Biological Activity

1-(3-N-Boc-aminopropyl)-1H-pyrrole-2,5-dione is a derivative of pyrrole-2,5-dione, a compound known for its diverse biological activities. This article aims to explore the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Synthesis

The compound this compound features a pyrrole ring with a Boc (tert-butyloxycarbonyl) protected amine group. The synthesis typically involves the reaction of pyrrole-2,5-dione with a suitable amine under controlled conditions to ensure the stability of the Boc group.

Antitumor Activity

Research indicates that derivatives of pyrrole-2,5-dione exhibit significant antitumor properties. Studies have shown that certain compounds in this class can inhibit the growth of various cancer cell lines. For instance, 4-amino-3-chloro-1H-pyrrole-2,5-dione derivatives were synthesized and tested for their ability to inhibit cancer cell proliferation. One notable compound demonstrated an inhibitory concentration (GI50) in the range of 1.0×10−8 to 1.6×10−8 M against colon cancer cell lines such as HCT-116 and SW-620 .

The biological activity of these compounds is largely attributed to their ability to interact with key signaling pathways involved in cancer progression. Specifically, they have been shown to form stable complexes with ATP-binding domains of epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR2). These interactions are critical as they disrupt downstream signaling pathways that promote tumor growth .

Antioxidant Properties

In addition to their antitumor effects, some derivatives exhibit antioxidant properties. For example, certain compounds have been shown to reduce oxidative stress markers in vitro, suggesting a dual mechanism where they not only inhibit tumor growth but also protect normal cells from oxidative damage .

Table of Biological Activities

| Compound | Activity | IC50 (M) | Reference |

|---|---|---|---|

| 4-Amino-3-chloro-1H-pyrrole-2,5-dione | Antitumor (HCT-116) | 1.0×10−8 | Dubinina et al., 2007 |

| 4-Amino-3-chloro-1H-pyrrole-2,5-dione | Antioxidant | Not specified | Kuznietsova et al., 2016 |

| This compound | Potential EGFR/VEGFR Inhibitor | TBD | Current Study |

Case Studies

A comprehensive study involving the administration of pyrrole derivatives in animal models has demonstrated their potential in reducing tumor size and improving survival rates. For instance, in a rat model induced with colon cancer, treatment with selected pyrrole derivatives led to significant tumor regression compared to controls .

Properties

CAS No. |

1131041-38-7 |

|---|---|

Molecular Formula |

C12H18N2O4 |

Molecular Weight |

254.28 g/mol |

IUPAC Name |

tert-butyl N-[3-(2,5-dioxopyrrol-1-yl)propyl]carbamate |

InChI |

InChI=1S/C12H18N2O4/c1-12(2,3)18-11(17)13-7-4-8-14-9(15)5-6-10(14)16/h5-6H,4,7-8H2,1-3H3,(H,13,17) |

InChI Key |

AFAQYSOTTWXNJN-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)NCCCN1C(=O)C=CC1=O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.